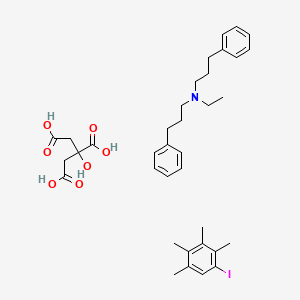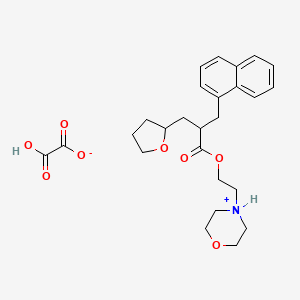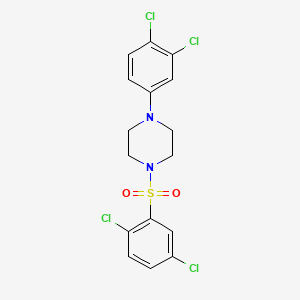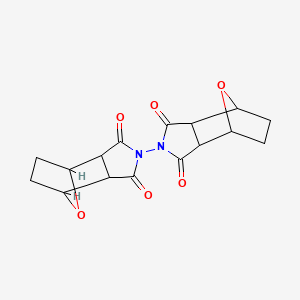
3-Methoxy-6-methyl-1,8,9-anthracenetriol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-6-methyl-1,8,9-anthracenetriol is a polycyclic aromatic compound with three hydroxyl groups and one methoxy group attached to an anthracene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-methyl-1,8,9-anthracenetriol typically involves the functionalization of an anthracene derivative. One common method includes the methylation of 1,8,9-anthracenetriol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
化学反応の分析
Types of Reactions
3-Methoxy-6-methyl-1,8,9-anthracenetriol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Anthraquinones
Reduction: Dihydroanthracenes
Substitution: Various substituted anthracenes depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Medicine: Explored for its therapeutic potential in treating diseases like pancreatic cancer.
作用機序
The mechanism by which 3-Methoxy-6-methyl-1,8,9-anthracenetriol exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to bind strongly to the PTK2 protein, inhibiting its activity and thereby potentially reducing cancer cell proliferation . The binding involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
類似化合物との比較
Similar Compounds
- 1-Methylchrysene
- 1,2,3,7-Tetrahydroxy-8-methoxy-6-methyl-9,10-anthraquinone
- 1-Methoxy-2-hydroxyphenanthrene
Uniqueness
3-Methoxy-6-methyl-1,8,9-anthracenetriol is unique due to its specific substitution pattern on the anthracene backbone, which imparts distinct chemical and biological properties. Its strong binding affinity to certain proteins, such as PTK2, sets it apart from other similar compounds .
特性
CAS番号 |
71728-49-9 |
|---|---|
分子式 |
C16H14O4 |
分子量 |
270.28 g/mol |
IUPAC名 |
3-methoxy-6-methylanthracene-1,8,9-triol |
InChI |
InChI=1S/C16H14O4/c1-8-3-9-5-10-6-11(20-2)7-13(18)15(10)16(19)14(9)12(17)4-8/h3-7,17-19H,1-2H3 |
InChIキー |
FVUVEJYBZHKPTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=C1)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)


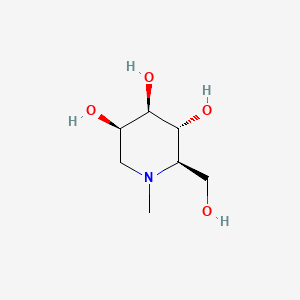
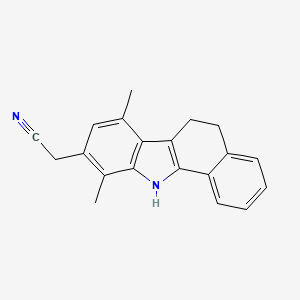

![[(1S,2R,4S,5S)-9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B12807385.png)
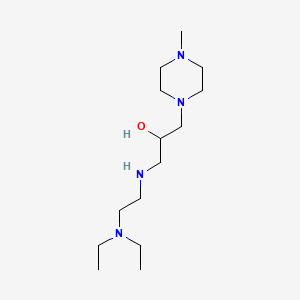
![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
